molecular formula C22H26N6O B5558456 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine

4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine

Cat. No. B5558456
M. Wt: 390.5 g/mol
InChI Key: YVKURCNLOBFKBU-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Synthesis and Biological Activities of Pyrimidine Derivatives

Pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating significant potential in medicinal chemistry due to their diverse biological activities. For instance, studies have described the synthesis of pyrimidine and bispyrimidine derivatives, exploring their anti-inflammatory and analgesic activities. These compounds were synthesized by condensation reactions involving different amines and isothiocyanato compounds, characterized by spectral studies, and evaluated for their biological activities against standard drugs (Sondhi et al., 2007).

Antiproliferative Activity Against Cancer Cell Lines

Another area of interest is the development of compounds for cancer treatment. Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Such studies involve the synthesis of compounds through nucleophilic substitution reactions and their subsequent evaluation using assays like the MTT assay to determine their efficacy in inhibiting cancer cell proliferation. Some compounds within these series have shown promising activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Antineoplastic Activity of Benzimidazole and Pyrimidine Derivatives

Research into the antineoplastic activity of benzimidazole condensed with pyrimidine derivatives has highlighted the synthesis and evaluation of these compounds against various cancer cell lines. The studies often involve complex synthetic routes to obtain the desired derivatives, which are then subjected to in vitro assays to assess their potential in inhibiting the growth of cancer cells. Some derivatives have shown variable degrees of antineoplastic activity, underscoring the importance of structural modifications in enhancing biological efficacy (Abdel-Hafez, 2007).

Mechanism-Based Inactivation of Cytochrome P450 Enzymes

The interaction of imidazole and pyrimidine derivatives with cytochrome P450 enzymes, particularly CYP2D6, has been a subject of investigation. Studies have explored the mechanism-based inactivation of these enzymes by compounds containing imidazole and piperazine groups. Such research provides insights into drug interactions and metabolic pathways, highlighting the importance of understanding compound interactions with enzymes responsible for drug metabolism (Livezey et al., 2012).

Mechanism of Action

The mechanism of action of a compound containing an imidazole ring would largely depend on the other functional groups present in the molecule. Imidazole rings are present in many biologically active molecules and can participate in various biochemical interactions .

Future Directions

The field of imidazole chemistry is a vibrant area of research, with new synthetic methods and applications being discovered regularly . Future research will likely continue to explore the diverse reactivity of these compounds and their potential applications in various fields .

properties

IUPAC Name

1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-18-23-10-11-28(18)21-16-20(24-17-25-21)26-12-14-27(15-13-26)22(29)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-11,16-17H,5,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKURCNLOBFKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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